Physicochemical Profiling of CAS 186825-36-5: The "353NP" Isomer
Physicochemical Profiling of CAS 186825-36-5: The "353NP" Isomer
Content Type: Technical Whitepaper Subject: 4-(3,5-Dimethylheptan-3-yl)phenol (353NP) Audience: Analytical Chemists, Toxicologists, and Environmental Scientists[1]
Part 1: Executive Summary
CAS 186825-36-5 , systematically known as 4-(3,5-dimethylheptan-3-yl)phenol or colloquially as 353NP , is a critical reference standard in the analysis of alkylphenols.[1] While often subsumed under the generic category of "branched nonylphenols" (Technical NP), this specific isomer represents the most abundant and biologically potent constituent within commercial nonylphenol mixtures.
For researchers in drug development and environmental toxicology, 353NP is not merely an impurity; it is the bioactive driver responsible for the majority of the estrogenic (ER) and Constitutive Androstane Receptor (CAR) activation observed in technical mixtures. Accurate physicochemical profiling of this specific isomer is essential for distinguishing its effects from the 20+ other isomers present in industrial surfactants and degradation products.
Part 2: Chemical Identity & Structural Analysis[1]
Unlike linear nonylphenol (4-n-NP), which is a solid at room temperature, CAS 186825-36-5 is characterized by a highly branched, bulky alkyl tail that disrupts crystal packing, resulting in a viscous liquid state at ambient conditions.[1]
Nomenclature & Identifiers[1][2][3][4]
| Parameter | Specification |
| CAS Number | 186825-36-5 |
| Common Name | 353NP; p-Nonylphenol (branched isomer) |
| IUPAC Name | 4-(3,5-Dimethylheptan-3-yl)phenol |
| Synonyms | Phenol, 4-(1-ethyl-1,3-dimethylpentyl)-; 4-(1-Ethyl-1,3-dimethylpentyl)phenol |
| Molecular Formula | C₁₅H₂₄O |
| SMILES | CCC(C)CC(C)(CC)C1=CC=C(O)C=C1 |
| InChI Key | RYIHVIPUIXFRNI-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the steric bulk of the branched tail, which governs its lipophilicity and receptor binding affinity.
Part 3: Physicochemical Specifications[5]
The physicochemical profile of 186825-36-5 dictates its environmental fate (sorption to soil) and biological uptake (membrane permeability).[1]
Key Physical Constants
| Property | Value | Context/Method |
| Molecular Weight | 220.35 g/mol | Monoisotopic mass |
| Physical State | Viscous Liquid | At 20°C (Pure isomer) |
| Melting Point | < -10°C | Low due to branching (Technical mix MP: -8°C) |
| Boiling Point | ~295–304°C | At 760 mmHg |
| Density | 0.94–0.96 g/cm³ | Relative to water (approximate) |
| Vapor Pressure | ~2 x 10⁻³ Pa | At 25°C (Low volatility) |
Solubility & Lipophilicity Profile[1]
| Property | Value | Implications |
| Water Solubility | 3–6 mg/L | Practically insoluble; forms emulsions |
| Log P (Octanol/Water) | 5.4 – 5.7 | Highly lipophilic; bioaccumulative |
| pKa (Acid Dissociation) | ~10.3 | Weak acid; neutral at physiological pH |
| Organic Solubility | > 100 mg/mL | Soluble in Methanol, Acetone, DMSO |
Expert Insight: The high Log P (>5) indicates that in biological assays, this compound will rapidly adsorb to plastic labware (polystyrene plates). Glass-coated or low-binding consumables are mandatory for accurate IC50/EC50 determinations.
Part 4: Analytical Methodologies
Distinguishing 186825-36-5 from other nonylphenol isomers requires high-resolution separation techniques.[1] Standard C18 HPLC often fails to resolve isomers; GC-MS is the gold standard.
Identification Workflow
The following workflow outlines the protocol for isolating and quantifying 353NP from a complex matrix.
Mass Spectrometry Signature
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Base Peak : m/z 135 or 149 (Characteristic of the branched alkyl chain fragmentation).
-
Molecular Ion : m/z 220 (Often weak intensity).
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Differentiation : 353NP elutes differently than linear 4-NP and other branched isomers (e.g., 22NP, 363NP) on non-polar columns due to its specific steric bulk.[1]
Part 5: Biological & Toxicological Relevance[7]
CAS 186825-36-5 is a "Substance of Very High Concern" (SVHC) contextually because it mimics 17β-estradiol.[1]
-
Estrogenic Potency : 353NP is the most potent estrogenic isomer in technical nonylphenol mixtures. It fits into the Estrogen Receptor (ERα) binding pocket more effectively than linear nonylphenol due to the specific branching at the alpha-carbon.
-
CAR Activation : Recent studies identify 353NP as a robust activator of the Constitutive Androstane Receptor (CAR), regulating hepatic metabolism.
-
Toxicology : Classified as a Reprotoxin (Category 2) and Aquatic Toxin (Acute 1).[2]
Part 6: Handling & Safety Protocol
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Reproductive Toxicity | H361fd | Suspected of damaging fertility; suspected of damaging the unborn child.[1] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[2][3] |
| Acute Toxicity | H302 | Harmful if swallowed.[4][2] |
| Aquatic Toxicity | H410 | Very toxic to aquatic life with long-lasting effects.[2][5] |
Self-Validating Safety Protocol:
-
Containment : Handle only in a certified fume hood.
-
PPE : Nitrile gloves (min 0.11mm thickness) are insufficient for prolonged contact due to phenol permeation. Use Laminate film (PE/EVAL/PE) or double-gloved nitrile with frequent changes.
-
Neutralization : In case of spill, neutralize with PEG 300 or PEG 400 (Polyethylene Glycol) before water rinse, as water alone may spread the hydrophobic phenol.
References
-
European Chemicals Agency (ECHA) .[6] Substance Information: 4-Nonylphenol, branched and linear.[1][7] Retrieved from .
-
PubChem . Compound Summary for CAS 186825-36-5: 4-(3,5-dimethylheptan-3-yl)phenol.[1] National Library of Medicine. Retrieved from .
-
Rashidian, A., et al. (2024) .[7] Filling the Blank Space: Branched 4-Nonylphenol Isomers Are Responsible for Robust Constitutive Androstane Receptor (CAR) Activation. Environmental Science & Technology. Retrieved from .
-
Gabriel, F. L., et al. (2008) . Isomer-specific degradation and estrogenic activity of nonylphenols. Environmental Science & Technology. Retrieved from .
-
ChemSec . SIN List: 4-(3,5-Dimethyl-3-heptyl)phenol.[1] Retrieved from .
Sources
- 1. 4-((3S,5R)-3,5-dimethylheptan-3-yl)phenol [sinimilarity.chemsec.org]
- 2. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 3. fishersci.com [fishersci.com]
- 4. dakotagas.com [dakotagas.com]
- 5. derypol.com [derypol.com]
- 6. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
